molecular formula C24H27NO5 B1613095 3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898761-59-6

3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613095
M. Wt: 409.5 g/mol
InChI Key: AYEOMNMHLAPYHS-UHFFFAOYSA-N
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Description



  • IUPAC Name: Ethyl 3- [3- (1,4-dioxa-8-azaspiro [4.5]decan-8-ylmethyl)benzoyl]benzoate.

  • Molecular Formula: C~24~H~27~NO~5~.

  • Molecular Weight: 409.47 g/mol.

  • Structure: .

  • Synonyms: 3-CARBOETHOXY-3’- [8- (1,4-DIOXA-8-AZASPIRO [4.5]DECYL)METHYL]BENZOPHENONE.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the retrieved sources.





  • Molecular Structure Analysis



    • The compound consists of a benzophenone core with an ethyl ester group and a spirocyclic moiety.

    • The spirocyclic structure contributes to its unique properties.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available literature.




  • Safety And Hazards



    • No specific safety information is provided in the retrieved sources.




  • Future Directions



    • Further research is needed to explore its potential applications and biological activity.




    Please note that the information provided is based on available data, and additional research may be required for a more detailed analysis. 🌟


    properties

    IUPAC Name

    ethyl 3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H27NO5/c1-2-28-23(27)21-8-4-7-20(16-21)22(26)19-6-3-5-18(15-19)17-25-11-9-24(10-12-25)29-13-14-30-24/h3-8,15-16H,2,9-14,17H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AYEOMNMHLAPYHS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30643303
    Record name Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30643303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    409.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

    CAS RN

    898761-59-6
    Record name Ethyl 3-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30643303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
    Reactant of Route 3
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    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
    Reactant of Route 4
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    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
    Reactant of Route 5
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    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
    Reactant of Route 6
    Reactant of Route 6
    3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

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